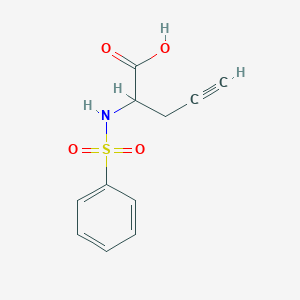
2-(Benzenesulfonamido)pent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonamido)pent-4-ynoic acid is an organic compound with the molecular formula C11H11NO4S. This compound is characterized by the presence of a benzenesulfonamide group attached to a pent-4-ynoic acid backbone. It is a derivative of pent-4-ynoic acid, which is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonamido)pent-4-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with pent-4-ynoic acid, which can be prepared by the hydrolysis of 1-chloropentyne followed by oxidation.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting pent-4-ynoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pent-4-ynoic acid are synthesized using optimized reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonamido)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Alkenes or alkanes with retained sulfonamide functionality.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonamido)pent-4-ynoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonamido)pent-4-ynoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a potent inhibitor of aldose reductase, an enzyme involved in the polyol pathway.
Molecular Pathways: The inhibition of aldose reductase can lead to reduced formation of sorbitol, which is implicated in diabetic complications.
Comparison with Similar Compounds
Similar Compounds
Pent-4-ynoic acid: The parent compound, known for its use in organic synthesis.
Benzenesulfonamide: A related compound with similar sulfonamide functionality.
4-Pentenoic acid: Another derivative of pent-4-ynoic acid with an alkene group instead of an alkyne.
Uniqueness
2-(Benzenesulfonamido)pent-4-ynoic acid is unique due to the combination of the alkyne and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H11NO4S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-(benzenesulfonamido)pent-4-ynoic acid |
InChI |
InChI=1S/C11H11NO4S/c1-2-6-10(11(13)14)12-17(15,16)9-7-4-3-5-8-9/h1,3-5,7-8,10,12H,6H2,(H,13,14) |
InChI Key |
CEDVYSBJYALOGL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















